2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, an azepane sulfonyl group, and a dihydropyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the piperidine and azepane sulfonyl intermediates. These intermediates are then coupled under specific conditions to form the final compound. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the azepane sulfonyl group using sulfonyl chlorides under basic conditions.
Coupling Reactions: Final coupling of the piperidine and azepane sulfonyl intermediates with the dihydropyridazinone moiety using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce fully saturated derivatives.
Scientific Research Applications
2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-1,8-naphthyridine: Similar structure but with a naphthyridine moiety instead of dihydropyridazinone.
Piperidine Derivatives: Various piperidine derivatives with different substituents and functional groups.
Uniqueness
2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one is unique due to its combination of a piperidine ring, azepane sulfonyl group, and dihydropyridazinone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
2-[1-(azepan-1-ylsulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c26-21-11-10-20(18-8-4-3-5-9-18)22-25(21)19-12-16-24(17-13-19)29(27,28)23-14-6-1-2-7-15-23/h3-5,8-11,19H,1-2,6-7,12-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJPKRSCHWRYTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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